

In-Depth Technical Guide to 1-Bromo-3-ethylcyclohexane

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Compound of Interest

Compound Name: 1-Bromo-3-ethylcyclohexane

Cat. No.: B14531055

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CAS Number: 62517-99-1

This technical guide provides a comprehensive overview of **1-Bromo-3-ethylcyclohexane**, including its chemical and physical properties, potential reaction pathways, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

1-Bromo-3-ethylcyclohexane is a halogenated cycloalkane. While specific experimental data for this compound is limited, its properties can be estimated based on data from similar compounds and computational models.

Table 1: Chemical and Physical Properties of **1-Bromo-3-ethylcyclohexane** and Related Compounds

Property	1-Bromo-3-ethylcyclohexane (CAS: 62517-99-1)	1-Bromo-3-methylcyclohexane (CAS: 13905-48-1)
Molecular Formula	C ₈ H ₁₅ Br[1]	C ₇ H ₁₃ Br[2][3]
Molecular Weight	191.11 g/mol [1]	177.08 g/mol [2]
Boiling Point	Not available	181 °C at 760 mmHg[3]
Density	Not available	1.257 g/cm ³ [3]
Flash Point	Not available	65.5 °C[3]
Refractive Index	Not available	1.4979[3]
Vapor Pressure	Not available	1.18 mmHg at 25°C[3]

Synthesis and Reactivity

A plausible method for the synthesis of **1-Bromo-3-ethylcyclohexane** is through the bromination of 3-ethylcyclohexanol. This reaction typically proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 1-Bromo-3-ethylcyclohexane (General Procedure)

A detailed experimental protocol for the synthesis of **1-Bromo-3-ethylcyclohexane** is not readily available in the searched literature. However, a general procedure for the bromination of a secondary alcohol like 3-ethylcyclohexanol using phosphorus tribromide (PBr₃) can be adapted.

Materials:

- 3-ethylcyclohexanol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether

- Ice bath
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a condenser, dissolve 3-ethylcyclohexanol in anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Slowly add a solution of PBr_3 in anhydrous diethyl ether to the cooled alcohol solution with stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- The reaction is then quenched by the slow addition of water.
- The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude **1-Bromo-3-ethylcyclohexane**, which can be further purified by distillation.

Reaction Mechanisms

1-Bromo-3-ethylcyclohexane can undergo various reactions typical of secondary alkyl halides, including nucleophilic substitution ($\text{S}_{\text{N}}1$ and $\text{S}_{\text{N}}2$) and elimination ($\text{E}1$ and $\text{E}2$) reactions. The specific pathway is influenced by the nature of the nucleophile/base, the solvent, and the stereochemistry of the substrate.

A substitution reaction involving cis- and trans-**1-bromo-3-ethylcyclohexane** has been noted, suggesting that the stereochemistry of the starting material can influence the reaction outcome.

[4]

Visualizing Reaction Pathways

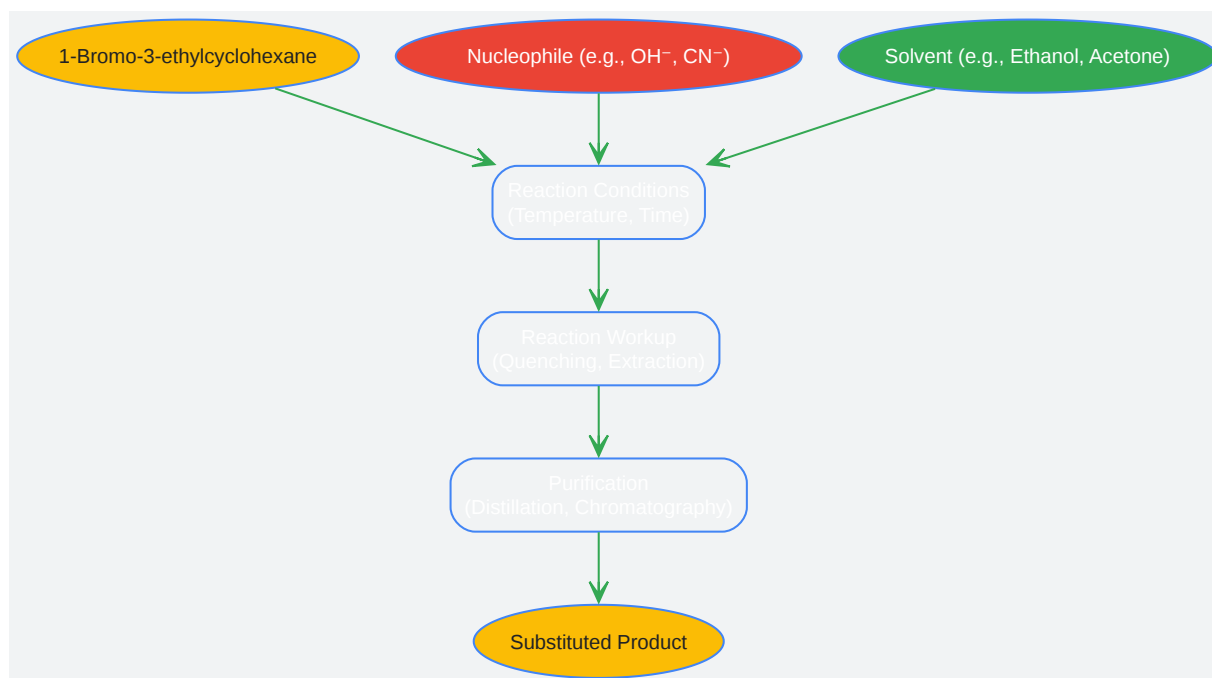
Chair Conformations of cis-**1-Bromo-3-ethylcyclohexane**

The stability of the chair conformations of substituted cyclohexanes is a critical factor in their reactivity. For cis-**1-Bromo-3-ethylcyclohexane**, two chair conformations are possible, with the substituents being either axial or equatorial. The conformation with the bulky ethyl group in the equatorial position is generally more stable.

Caption: Chair conformations of cis-**1-Bromo-3-ethylcyclohexane**.

Nucleophilic Substitution Reaction Workflow

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction of **1-Bromo-3-ethylcyclohexane**.



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Caption: Generalized workflow for a nucleophilic substitution reaction.

Safety and Handling

Specific safety data for **1-Bromo-3-ethylcyclohexane** is not available. However, based on the data for similar bromoalkanes, it should be handled with care.^{[5][6][7]}

General Precautions:

- Work in a well-ventilated area, preferably in a chemical fume hood.^[5]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[5]
- Avoid contact with skin and eyes.^[5]

- Keep away from heat, sparks, and open flames.
- Store in a cool, dry, well-ventilated place in a tightly sealed container.[\[5\]](#)

First Aid Measures (General guidance based on similar compounds):

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[\[5\]](#)
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[\[5\]](#)
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[\[5\]](#)
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[\[5\]](#)

Spectral Data

While specific NMR or IR spectra for **1-Bromo-3-ethylcyclohexane** were not found in the search, spectral data for the closely related 1-Bromo-3-methylcyclohexane is available and can provide an indication of the expected spectral features.[\[2\]](#)[\[8\]](#)

Expected ^1H NMR Features:

- A complex multiplet in the region corresponding to the proton attached to the carbon bearing the bromine atom.
- Signals for the ethyl group protons (a quartet and a triplet).
- A series of multiplets for the cyclohexane ring protons.

Expected ^{13}C NMR Features:

- A signal for the carbon atom bonded to the bromine, shifted downfield due to the electronegativity of bromine.

- Signals for the carbons of the ethyl group.
- Signals for the remaining cyclohexane ring carbons.

Expected IR Spectroscopy Features:

- C-H stretching vibrations for the sp^3 hybridized carbons of the cyclohexane and ethyl groups.
- A C-Br stretching vibration, typically in the fingerprint region.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Bromo-3-ethylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14531055#1-bromo-3-ethylcyclohexane-cas-number-lookup]

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